Ires-C11 is derived from a class of compounds identified through structure-activity relationship studies aimed at inhibiting IRES activity. The compound was initially characterized in studies focusing on the interaction between IRES elements and RNA-binding proteins, particularly heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), which is known to play a significant role in regulating IRES-dependent translation. Its classification falls under small molecule inhibitors targeting RNA-protein interactions.
The synthesis of Ires-C11 has been achieved through various organic chemistry techniques, primarily involving the reaction of specific precursor molecules under controlled conditions. The general synthetic route includes:
The synthesis process may involve multiple steps, including:
The molecular structure of Ires-C11 can be depicted as a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, characterized by specific functional groups that facilitate its interaction with biological targets.
Ires-C11 participates in several key reactions that enhance its activity as an inhibitor:
The efficacy of Ires-C11 as an inhibitor can be evaluated through:
Ires-C11 exerts its biological effects primarily by inhibiting the function of hnRNP A1, which is crucial for the recruitment of ribosomes to IRES elements. By blocking this interaction, Ires-C11 effectively reduces the translation of oncogenes such as c-MYC and cyclin D1, which are often upregulated in cancer cells.
Experimental data show that treatment with Ires-C11 leads to decreased protein levels of target genes in various cancer cell lines, corroborating its role as a potential therapeutic agent against tumors exhibiting high levels of IRES-mediated translation.
Ires-C11 has significant potential applications in:
CAS No.: 127414-85-1
CAS No.: 50372-80-0
CAS No.:
CAS No.: 136033-39-1